FM-red

Redox Biology Thiol Proteomics Chemical Biology

FM-red is a maleimide-functionalized red probe (Ex/Em ~655 nm) for selective covalent labeling of protein thiols—distinct from membrane-partitioning styryl dyes like FM 4-64. Its maleimide moiety enables specific binding to accessible protein sulfhydryls within ~10 min, supporting quantitative redox assessment and Trx monitoring. Validated low cytotoxicity (≤20 µM, 48 h, HeLa). DMSO-soluble. Ideal for live-cell sulfhydryl imaging, oxidative stress studies, and thiol-protein pull-down assays unattainable with generic membrane probes.

Molecular Formula C41H46ClN5O9
Molecular Weight 788.3 g/mol
Cat. No. B11928510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFM-red
Molecular FormulaC41H46ClN5O9
Molecular Weight788.3 g/mol
Structural Identifiers
SMILESCC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)N5CCC(CC5)NC(=O)CCCN6C(=O)C=CC6=O)CC.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C41H45N5O5.ClHO4/c1-5-44(6-2)31-17-18-33-35(27-36(51-37(33)26-31)28-13-15-30(16-14-28)43(3)4)32-10-7-8-11-34(32)41(50)45-24-21-29(22-25-45)42-38(47)12-9-23-46-39(48)19-20-40(46)49;2-1(3,4)5/h7-8,10-11,13-20,26-27,29H,5-6,9,12,21-25H2,1-4H3;(H,2,3,4,5)
InChIKeyAYCLQMGPYXYAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FM-Red: A Red-Emitting Fluorescent Probe for Selective Protein-Thiol Detection in Live-Cell Imaging and Redox Studies


FM-red is a red-emitting, environment-sensitive fluorescent probe (excitation/emission maxima ~655 nm) engineered for the selective detection and labeling of protein-thiol (–SH) groups in live cells and in vivo systems . Unlike membrane-selective styryl dyes of the FM family (e.g., FM 4-64, FM 5-95), which target lipid bilayers via lipophilic interactions, FM-red utilizes a maleimide-functionalized chromenylidene-azanium core to covalently or tightly bind accessible protein sulfhydryls, enabling rapid (within ~10 minutes) and specific visualization of cellular sulfhydryl dynamics and redox status . Its low cytotoxicity (≤20 µM over 48 hours in HeLa cells) and solubility in DMSO render it a specialized tool distinct from broad-spectrum membrane probes .

Why FM-Red Cannot Be Directly Substituted with Other FM-Series or Generic Red Membrane Dyes


Generic substitution of FM-red with other styryl FM dyes (e.g., FM 4-64, FM 5-95) or generic red fluorescent probes fails because the underlying molecular targeting mechanism is fundamentally divergent. Classic FM dyes are lipophilic styryl compounds that partition into lipid bilayers and exhibit fluorescence enhancement upon membrane insertion, making them ideal for bulk membrane labeling and synaptic vesicle tracking [1]. In contrast, FM-red is not a membrane-selective probe; its maleimide moiety confers high specificity for protein thiols, enabling quantitative assessment of sulfhydryl oxidation states and thioredoxin (Trx) redox cycling—applications unattainable with membrane dyes . Substituting FM-red with a generic red fluorophore would sacrifice both the molecular specificity for thiols and the validated low-cytotoxicity profile established in HeLa cell models over 48-hour exposures .

Quantitative Differentiation of FM-Red Against Closest Analogs: A Comparative Evidence Guide


Molecular Target Specificity: Protein Thiol (Covalent) Binding vs. Lipid Membrane Partitioning

FM-red is differentiated from classic styryl FM dyes by its maleimide-functionalized core, which confers selective, covalent or high-affinity binding to protein sulfhydryl groups (–SH) rather than non-specific lipophilic insertion into lipid bilayers. This specificity is not shared by FM 4-64, FM 5-95, or FM 1-43, which are membrane-selective probes with no intrinsic protein-thiol reactivity .

Redox Biology Thiol Proteomics Chemical Biology

Cytotoxicity Tolerance: HeLa Cell Viability at 20 µM Over 48 Hours

FM-red exhibits low cytotoxicity in HeLa cells at concentrations ≤20 µM over a 48-hour exposure period, a quantitative threshold that supports prolonged live-cell imaging experiments without significant viability compromise . This 20 µM/48-hour tolerance benchmark is not routinely reported for classic FM styryl dyes such as FM 4-64 or FM 5-95, for which cytotoxicity is typically inferred from membrane perturbation potential rather than quantified in long-term viability assays [1].

Live-Cell Imaging Toxicity Screening Redox Probes

Response Kinetics: Rapid Protein-Thiol Detection Within ~10 Minutes

FM-red achieves a rapid fluorescence response upon binding to protein thiols, with detectable signal development within approximately 10 minutes . In contrast, labeling of endocytic membranes using FM 4-64 typically requires 15–30 minutes for punctate internalization detection in mammalian cell assays [1]. While both probes operate on similar timescales, the kinetic parameter for FM-red is explicitly defined for its intended thiol-targeting application, enabling protocol optimization.

Reaction Kinetics Live-Cell Imaging Redox Dynamics

Emission Wavelength: Near-IR Compatibility (~655 nm) for Deep Tissue Imaging

FM-red exhibits long-wavelength emission with a maximum at approximately 655 nm, positioning it favorably for reduced tissue autofluorescence and deeper tissue penetration compared to shorter-wavelength FM analogs . FM 4-64, a widely used styryl membrane dye, has an emission maximum of approximately 640 nm, which is 15 nm blue-shifted and may exhibit marginally higher autofluorescence interference in certain tissue contexts .

Near-Infrared Imaging Fluorescence Spectroscopy In Vivo Imaging

Validated Application Scenarios for FM-Red Based on Quantitative Differentiation Evidence


Long-Term Live-Cell Monitoring of Thioredoxin Redox State Changes

Leveraging its established low cytotoxicity threshold of ≤20 µM over 48 hours in HeLa cells , FM-red is optimally suited for extended time-course experiments monitoring thioredoxin (Trx) redox dynamics. Unlike membrane dyes that may perturb cellular homeostasis through lipid insertion, FM-red's thiol-specific binding enables sustained observation of oxidative stress responses without significant viability artifacts [1].

Quantitative Assessment of Cellular Sulfhydryl Dynamics in Real Time

The rapid fluorescence response of FM-red (within ~10 minutes upon protein thiol binding) enables near-real-time quantification of accessible sulfhydryl groups . This temporal resolution is critical for capturing transient redox events, such as those occurring during apoptosis initiation or cellular response to exogenous oxidants, where membrane dyes like FM 4-64 provide no sulfhydryl-specific signal [1].

Deep-Tissue or Whole-Organism Redox Imaging with Reduced Autofluorescence

With an emission maximum of ~655 nm, FM-red offers a 15 nm red-shift relative to FM 4-64's 640 nm emission, conferring potential advantages in near-infrared imaging applications . This spectral property is particularly valuable for in vivo studies where endogenous fluorophores (e.g., flavins, lipofuscins) generate significant background below 650 nm [1].

Thiol-Specific Proteomics and Redox Signaling Pathway Studies

FM-red's maleimide-based covalent or high-affinity binding to protein thiols distinguishes it from all non-specific membrane probes . This specificity enables selective labeling of redox-sensitive protein populations, facilitating downstream applications such as fluorescence-based quantification of thiol oxidation state or pull-down of thiol-containing proteins for mass spectrometry analysis—workflows that are unachievable with generic FM styryl dyes [1].

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